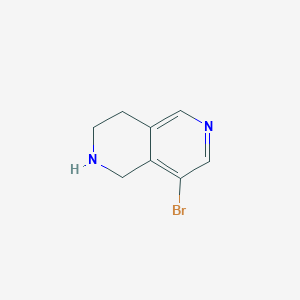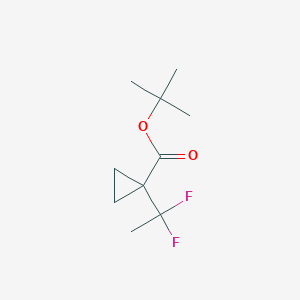
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a tert-butyl ester and a 1,1-difluoroethyl group
Preparation Methods
The synthesis of tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of tert-butyl cyclopropanecarboxylate with 1,1-difluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring .
Chemical Reactions Analysis
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity, making it a valuable tool in various biochemical assays .
Comparison with Similar Compounds
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1-(1,1-difluoroethyl)cyclopropylcarbamate: This compound features a carbamate group instead of a carboxylate, which can influence its reactivity and biological activity.
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxamide: The presence of an amide group can alter the compound’s solubility and interaction with biological targets.
tert-Butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid: The carboxylic acid derivative can undergo different chemical reactions compared to the ester, making it useful in different synthetic applications.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H16F2O2 |
|---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
tert-butyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16F2O2/c1-8(2,3)14-7(13)10(5-6-10)9(4,11)12/h5-6H2,1-4H3 |
InChI Key |
XMAYVKOMQXZRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


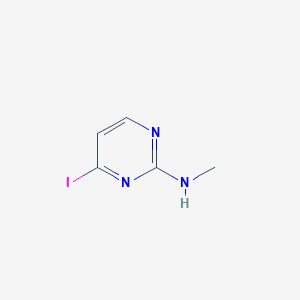

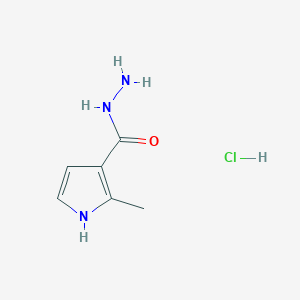
![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
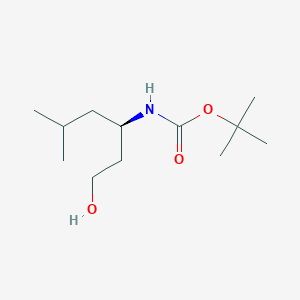
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
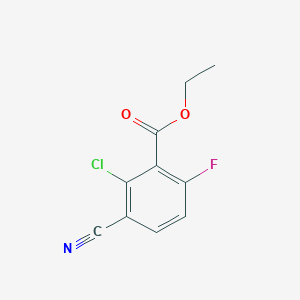
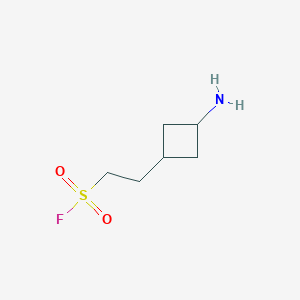
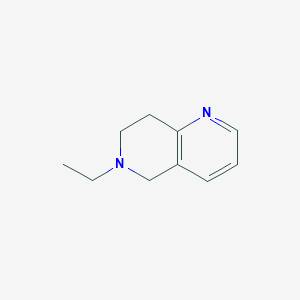

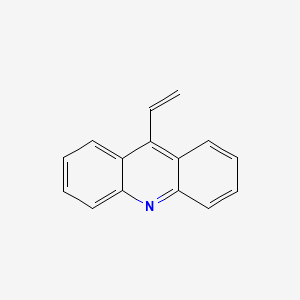
![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)

